1,2,7,8-Tetrachlorodibenzo-P-dioxin
Overview
Description
1,2,7,8-Tetrachlorodibenzo-P-dioxin is a polychlorinated dibenzo-p-dioxin, commonly known for its high toxicity and environmental persistence. It is a colorless to white crystalline solid with no distinguishable odor at room temperature . This compound is often formed as an unwanted byproduct in various industrial processes, including the production of herbicides and the incomplete combustion of organic materials .
Mechanism of Action
Target of Action
The primary target of 1,2,7,8-Tetrachlorodibenzo-P-dioxin (TCDD) is the aryl hydrocarbon (AH) receptor . This receptor is a transcription factor present in all cells and is involved in the expression of genes .
Mode of Action
TCDD and dioxin-like compounds act via the AH receptor . It has been shown that high doses of TCDD either increase or decrease the expression of several hundred genes in rats . Genes of enzymes activating the breakdown of foreign and often toxic compounds are classic examples of such genes .
Biochemical Pathways
A new fungus strain was isolated from activated sludge of Dagu Drainage River in Tianjin which was able to degrade 2,3,7,8-TCDD in the medium . The fungus strain degraded 2,3,7,8-TCDD to form intermediates, they were 4,5-Dichloro-1,2-benzoquinone, 4,5-Dichlorocatechol, 2-Hydrooxy-1,4-benzoquinone, 1,2,4-Trihydroxybenzene and β-ketoadipic acid .
Pharmacokinetics
TCDD is a persistent organic pollutant . It is usually formed as an unwanted product in burning processes of organic materials or as a side product in organic synthesis . It is a colorless solid with no distinguishable odor at room temperature . Its solubility in water is 0.2 µg/L .
Result of Action
TCDD exposure promotes immunosuppression via modulations in the cecal metabolome . It can induce lymphocyte apoptosis, inhibit the production of cytotoxic T cells, and promote the high expression of immune suppressor factors . TCDD can also invade DNA molecules, induce mutations, and thus have teratogenic and carcinogenic effects .
Action Environment
TCDD is a persistent environmental contaminant . Because of their hydrophobic nature and resistance towards metabolism, these chemicals persist and bioaccumulate in fatty tissues of animals and humans . The Stockholm International Peace Research Institute considers dioxin as a potential military poison for several reasons, including its high toxicity to mammals, long disease course, damage that is long-term and incurable, and highly stable properties .
Biochemical Analysis
Biochemical Properties
1,2,7,8-Tetrachlorodibenzo-P-dioxin exerts its biochemical effects primarily through interaction with the aryl hydrocarbon receptor (AhR), a ligand-dependent transcription factorThis binding leads to the transcriptional activation or repression of various genes involved in xenobiotic metabolism, cell cycle regulation, and immune responses .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It disrupts cell signaling pathways, alters gene expression, and affects cellular metabolism. In immune cells, this compound suppresses humoral immune responses by inhibiting B cell differentiation and immunoglobulin production. In epithelial cells, it impairs the intestinal epithelial barrier, leading to increased intestinal permeability and inflammation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the aryl hydrocarbon receptor (AhR). Upon binding, the AhR-1,2,7,8-Tetrachlorodibenzo-P-dioxin complex translocates to the nucleus, where it interacts with the AhR nuclear translocator (ARNT). This complex then binds to dioxin response elements (DREs) in the promoter regions of target genes, leading to changes in gene expression. These changes include the upregulation of cytochrome P450 enzymes involved in xenobiotic metabolism and the downregulation of genes involved in cell cycle regulation and immune responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Short-term exposure to this compound induces acute toxicity, including hepatotoxicity, immunosuppression, and developmental toxicity. Long-term exposure leads to chronic effects such as carcinogenesis, endocrine disruption, and reproductive toxicity. The stability and persistence of this compound in biological systems contribute to its long-term effects .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. Low doses of this compound can cause subtle changes in gene expression and immune function, while high doses result in severe toxicity, including wasting syndrome, thymic atrophy, and lethality. Threshold effects have been observed, where certain doses of this compound trigger specific toxic responses .
Metabolic Pathways
This compound is metabolized primarily by cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1. These enzymes catalyze the hydroxylation of this compound, leading to the formation of more water-soluble metabolites that can be excreted from the body. The high lipophilicity of this compound allows it to persist in adipose tissues, leading to prolonged exposure and bioaccumulation .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion due to its lipophilic nature. It accumulates in lipid-rich tissues such as adipose tissue, liver, and skin. The aryl hydrocarbon receptor (AhR) plays a crucial role in mediating the cellular uptake and distribution of this compound. Upon binding to AhR, this compound is transported to the nucleus, where it exerts its toxic effects .
Subcellular Localization
Within cells, this compound is primarily localized in the cytoplasm and nucleus. The binding of this compound to the aryl hydrocarbon receptor (AhR) facilitates its translocation to the nucleus, where it interacts with DNA and regulates gene expression. The subcellular localization of this compound is critical for its biological activity and toxicity .
Preparation Methods
The synthesis of 1,2,7,8-Tetrachlorodibenzo-P-dioxin typically involves the chlorination of dibenzo-p-dioxin. Industrial production methods often result in its formation as a byproduct during the manufacture of chlorinated phenols and other chlorinated organic compounds . The reaction conditions usually involve high temperatures and the presence of chlorine gas or chlorinating agents .
Chemical Reactions Analysis
1,2,7,8-Tetrachlorodibenzo-P-dioxin undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various chlorinated quinones and other oxidation products.
Reduction: Reduction reactions can break down the compound into less chlorinated derivatives.
Substitution: Halogen substitution reactions can replace chlorine atoms with other halogens or functional groups.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,2,7,8-Tetrachlorodibenzo-P-dioxin has been extensively studied for its toxicological effects and environmental impact. It is used as a reference compound in toxicology studies to assess the toxicity of other dioxins and related compounds . In environmental science, it serves as a marker for pollution and is used to study the degradation pathways of persistent organic pollutants . Additionally, it has applications in the study of endocrine disruption and carcinogenesis .
Comparison with Similar Compounds
. Similar compounds include:
2,3,7,8-Tetrachlorodibenzo-P-dioxin: Known for its high toxicity and environmental persistence.
Polychlorinated dibenzofurans: Structurally similar but differ in the position of chlorine atoms.
Polychlorinated biphenyls: Share similar toxicological properties and mechanisms of action.
1,2,7,8-Tetrachlorodibenzo-P-dioxin is unique due to its specific chlorine substitution pattern, which influences its binding affinity to AhR and its overall toxicity .
Properties
IUPAC Name |
1,2,7,8-tetrachlorodibenzo-p-dioxin | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O2/c13-5-1-2-8-12(11(5)16)18-10-4-7(15)6(14)3-9(10)17-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZCLBKUTXYYKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1OC3=CC(=C(C=C3O2)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073478 | |
Record name | 1,2,7,8-Tetrachlorodibenzo-p-dioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3073478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34816-53-0 | |
Record name | 1,2,7,8-Tetrachlorodibenzo-p-dioxin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34816-53-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,7,8-Tetrachlorodibenzo-p-dioxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034816530 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,7,8-Tetrachlorodibenzo-p-dioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3073478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,7,8-TETRACHLORODIBENZO-P-DIOXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61CLS478M1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens to 1,2,7,8-TCDD once it enters an organism?
A: Research using radiolabeled 1,2,7,8-TCDD in a ruminating Holstein calf demonstrated that after oral administration, the compound is primarily excreted through feces (81.6% of the dose) with a smaller proportion excreted in urine (10.6%). [] The study also revealed that 1,2,7,8-TCDD accumulated in various tissues, with the highest concentrations found in the intestines, rumen, liver, and carcass. [] This indicates that while a significant portion is eliminated, 1,2,7,8-TCDD can persist in certain tissues.
Q2: Are there any noticeable differences in how 1,2,7,8-TCDD is distributed within different species?
A: Studies comparing 1,2,7,8-TCDD distribution in calves and common carp highlight some key differences. In carp, visceral fat was identified as the primary site of accumulation, followed by the liver. [] This contrasts with the calf study, where intestinal tissues showed the highest concentrations. [] These findings suggest that species-specific physiological factors influence the distribution and accumulation of 1,2,7,8-TCDD.
Q3: Does 1,2,7,8-TCDD undergo any metabolic transformations within the body?
A: Both the calf and carp studies provide evidence of 1,2,7,8-TCDD metabolism. The calf study identified a hydroxylated metabolite in the plasma, raising concerns about potential interference with thyroid hormone homeostasis. [] Research in carp revealed the presence of at least three metabolites in bile, with the parent compound representing only a small fraction of the total radioactive material. [] These findings demonstrate that while 1,2,7,8-TCDD is considered persistent, it can undergo metabolic transformations, potentially leading to the formation of metabolites with different toxicological properties.
Q4: How do the physicochemical properties of 1,2,7,8-TCDD influence its distribution in food products?
A: A study investigating the distribution of various contaminants in fortified milk revealed a correlation between a compound's lipophilicity and its distribution between skim milk and fat, as well as between curd and whey. [] Given that 1,2,7,8-TCDD is highly lipophilic, this research suggests that it would likely be concentrated in the fat fraction of milk. This information is crucial for understanding the potential human health risks associated with the consumption of contaminated dairy products.
Q5: What are the environmental implications of 1,2,7,8-TCDD's persistence and potential for bioaccumulation?
A: The studies highlighting the persistence of 1,2,7,8-TCDD in animal tissues and its presence in various compartments of milk underscore the potential for this compound to bioaccumulate in the environment and enter the food chain. [, , ] This bioaccumulation poses a significant ecological risk, as top predators, including humans, can be exposed to higher concentrations of 1,2,7,8-TCDD through the consumption of contaminated food sources.
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